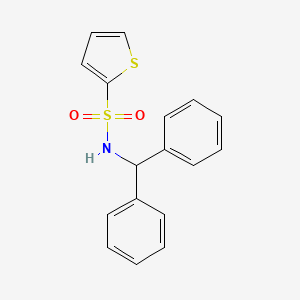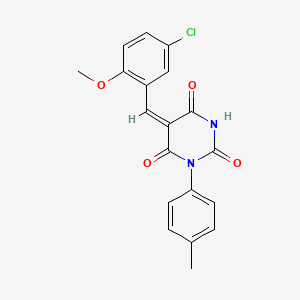
5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve several methods, including cyclization, chlorination, and aminization processes. For example, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been synthesized through chlorination and aminization from its pyrazolo[1,5-a]pyrimidine diol precursor (Lu Jiu-fu et al., 2015). This method highlights the complexity and the specific conditions required for the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the target compound, is characterized by planarity and significant polarization of electronic structures due to the presence of nitrogen atoms and substituents. The structure facilitates a combination of hydrogen bonds, contributing to the stability and reactivity of these compounds (Jorge Trilleras et al., 2009).
科学的研究の応用
Synthesis and Imaging Applications
The synthesis of derivatives similar to the queried compound, such as HG-10-102-01, has been explored for potential imaging applications in diseases like Parkinson's disease. These compounds are synthesized through multiple steps and have shown promise as PET (Positron Emission Tomography) imaging agents due to their specific targeting capabilities (Min Wang et al., 2017).
Antiproliferative and Cytotoxic Activities
Research on pyrazolo[1,5-a]pyrimidine derivatives, which share structural motifs with the queried compound, has revealed their potential antiproliferative and cytotoxic activities against various cancer cell lines. These compounds undergo synthesis from reactions involving similar core structures and show promise in cancer treatment due to their ability to inhibit cell growth (Ashraf S. Hassan et al., 2014).
Anti-Inflammatory and Analgesic Properties
Novel compounds derived from visnaginone and khellinone, related to the core structure of the queried compound, have been studied for their anti-inflammatory and analgesic properties. These studies indicate that such derivatives can act as COX-1/COX-2 inhibitors and may offer new therapeutic approaches for managing inflammation and pain (A. Abu‐Hashem et al., 2020).
Antiviral Activity
Investigations into 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have shown antiviral activities, particularly against retroviruses. These studies highlight the potential of pyrimidine derivatives in developing new antiviral therapies, especially for diseases such as HIV (D. Hocková et al., 2003).
Antimicrobial Properties
Some pyrimidine derivatives have been synthesized to exhibit significant antimicrobial properties. These compounds, including variations with alkoxybenzyl groups, have been studied for their effectiveness against a range of microbial infections, demonstrating the versatility of pyrimidine-based compounds in antimicrobial therapy (L. Grigoryan et al., 2008).
特性
IUPAC Name |
(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-3-6-14(7-4-11)22-18(24)15(17(23)21-19(22)25)10-12-9-13(20)5-8-16(12)26-2/h3-10H,1-2H3,(H,21,23,25)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXOBUSQMRNPT-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)

![2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)
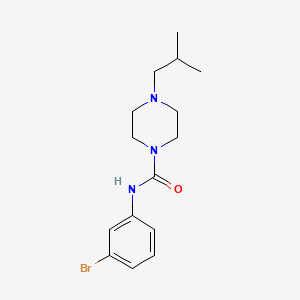
![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B4625069.png)
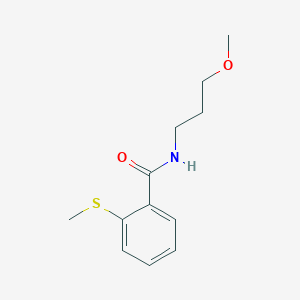
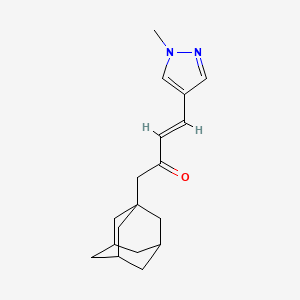
![3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4625099.png)

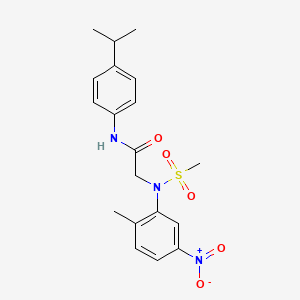
![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)
![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)
